
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study focused on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Applications De Recherche Scientifique
Development and Mechanism of Action
Apixaban was identified as a novel inhibitor of the activated factor X (FXa), a key enzyme in the blood coagulation cascade. It is characterized by a high degree of potency and selectivity towards FXa, with more than 30,000-fold selectivity over other human coagulation proteases. Its mechanism involves a rapid onset of inhibition of FXa activity, both free and within the prothrombinase complex, thereby indirectly inhibiting platelet aggregation through reduced thrombin generation. This mechanism underscores its therapeutic potential in managing thromboembolic disorders without the excessive risk of bleeding associated with traditional anticoagulants (Wong, Pinto, & Zhang, 2011).
Role in Thromboembolic Disease Prevention
The efficacy of apixaban extends beyond its potent anticoagulant properties. Its development for the prevention and treatment of various thromboembolic diseases, including venous thromboembolism (VTE) and stroke in patients with atrial fibrillation, has been supported by its favorable pharmacokinetic profile. This includes good bioavailability, low clearance, a small volume of distribution, and a low potential for drug–drug interactions, making it a suitable candidate for long-term management of these conditions (Pinto et al., 2007).
Preclinical and Clinical Research Applications
In preclinical studies, apixaban demonstrated dose-dependent antithrombotic efficacy in animal models, which was achieved at doses that preserved hemostasis. Such studies have laid the groundwork for clinical trials, where apixaban's effectiveness in reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation has been confirmed. These findings highlight the compound's potential in improving clinical outcomes for patients at risk of thromboembolic events.
Summary
The research on N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide has significantly advanced our understanding of selective anticoagulation therapy. Its development as apixaban marks a significant achievement in the field of thrombosis research, offering a safer and more effective alternative for thromboembolic disease management. The detailed mechanism of action and its broad applicability in preventing and treating thromboembolic conditions underscore its value in scientific research and clinical application.
For more in-depth information on each aspect of apixaban's research applications, the following references provide a comprehensive overview:
Mécanisme D'action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide’s action include the inhibition of FXa activity and a reduction in thrombin generation . These effects lead to a decrease in platelet aggregation and, consequently, a reduction in the formation of blood clots .
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXSSWJVPIGFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)
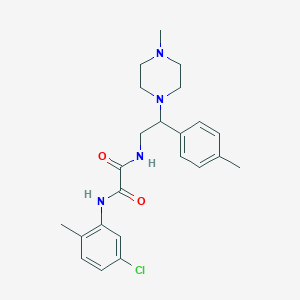
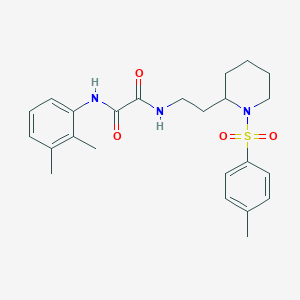
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)
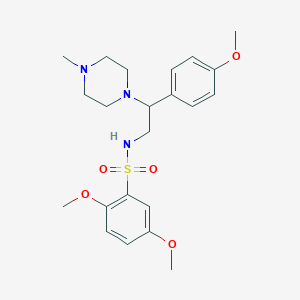
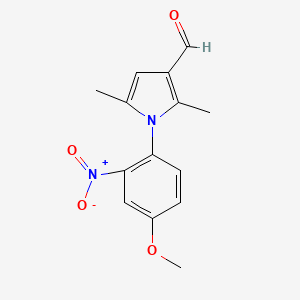
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)
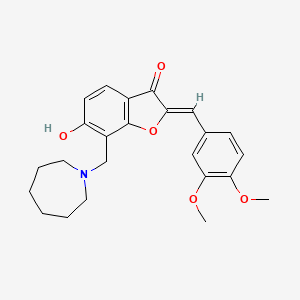
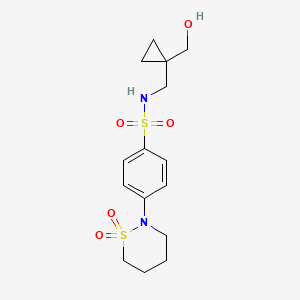
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)
